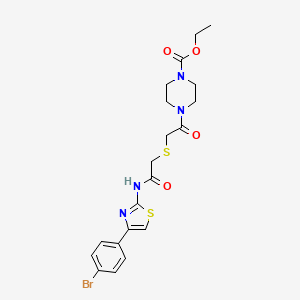![molecular formula C16H9ClF3N B2399196 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339013-58-0](/img/structure/B2399196.png)
2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The synthesis of new derivatives of 3-(trifluoromethyl)quinoline, including 2-substituted 3-(trifluoromethyl)quinoxalines, was achieved through reactions involving amino, bromo, chloro, and other derivatives. These derivatives were obtained for further applications in chemistry and possibly in the development of new materials or pharmaceuticals (Didenko et al., 2015).
Antifungal and Antibacterial Activity
- New 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives were synthesized and evaluated for their antifungal and antibacterial properties. These compounds exhibited significant activity against tested strains, highlighting their potential in developing new antimicrobial agents (Kategaonkar et al., 2010).
Chemical Behavior Study
- The chemical behavior of 2-Chloro-3-(2′-thenoylmethyl)quinoxaline towards nucleophilic reagents was described, showing its reactivity and potential utility in organic synthesis and chemical research (El‐Deen & Mahmoud, 2000).
Structural and Activity Analysis
- An X-ray structure and activity analysis of 3-bromomethyl-2-chloro-quinoline revealed insights into its molecular conformation, highlighting its potential in further research for understanding molecular interactions and designing new molecules with specific properties (Kant et al., 2010).
Anticonvulsant Activity
- Synthesis and evaluation of 5-Phenyl-[1,2,4]-triazolo[4,3-a]quinolines, starting from 2-chloro-4-phenyl-1,2-dihydronaphthalene, demonstrated anticonvulsant activities. One compound, in particular, showed potent activity, suggesting potential for developing new anticonvulsant drugs (Guan et al., 2009).
Anticancer Studies
- A novel tri-quinoline compound showed promising results in anticancer studies, particularly against human cervical and breast cancer cell lines. This highlights the compound's potential as a starting point for the development of new anticancer agents (Gayathri et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N/c17-15-13(9-11-4-1-2-7-14(11)21-15)10-5-3-6-12(8-10)16(18,19)20/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGMZCBGNYVRRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2399116.png)
![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)
![3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2399120.png)
![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399121.png)
![(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399122.png)
![N-[(4-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2399124.png)
![2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2399125.png)

![N-(5-fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399128.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-chlorophenyl)propanamide](/img/structure/B2399133.png)
![methyl 5-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2399135.png)
![Imidazo[2,1-b][1,3]thiazol-6-ylacetic acid hydrochloride hydrate](/img/structure/B2399136.png)